N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Overview
Description
This compound, also known as AF-DX 384, is a subtype-selective antagonist that binds to the M2 muscarinic receptor . It has a molecular formula of C27H38N6O2 . The M2 muscarinic receptor is one of the five subtypes of muscarinic receptors belonging to the family of G-protein-coupled receptors, which are targets for multiple neurodegenerative diseases .
Molecular Structure Analysis
The high-resolution structures of a thermostabilized mutant M2 receptor bound to AF-DX 384 have been reported . The thermostabilizing mutation S110R in M2 was predicted using a theoretical strategy . The Arg in the S110R mutant mimics the stabilizing role of the sodium cation, which is known to allosterically stabilize inactive states of class A GPCRs .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H38N6O2 and an average mass of 478.63 Da . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Muscarinic M2-Receptor Affinity
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide demonstrates affinity for muscarinic M2-receptors. A study by Holzgrabe and Heller (2003) developed a synthetic route for compounds like AFDX-type, known for their affinity to muscarinic M2 receptors, indicating potential applications in studying muscarinic receptor interactions and functions (Holzgrabe & Heller, 2003).
Binding to Cloned and Native Muscarinic Receptors
The compound binds to cloned human muscarinic receptors as well as in rat heart and brain tissues, as shown by Miller, Gibson, and Mckinney (1991). This binding specificity underscores its utility in exploring muscarinic receptor subtypes and their physiological roles (Miller, Gibson & Mckinney, 1991).
Future Directions
properties
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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